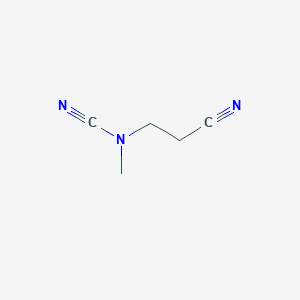
(2-Cyanoethyl)methylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyanoethyl)methylcyanamide is an organic compound characterized by the presence of both cyano and methyl groups attached to a cyanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanoethyl)methylcyanamide typically involves the reaction of methylamine with cyanoacetic acid, followed by the addition of acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{NH}_2 + \text{NCCH}_2\text{COOH} \rightarrow \text{CH}_3\text{NHCOCH}_2\text{CN} ] [ \text{CH}_3\text{NHCOCH}_2\text{CN} + \text{CH}_2=\text{CHCN} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyanoethyl)methylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles and amides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted cyanamides.
Applications De Recherche Scientifique
(2-Cyanoethyl)methylcyanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Cyanoethyl)methylcyanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Cyanamide: Shares the cyano group but lacks the methyl and ethyl groups.
N,N-Dimethylcyanamide: Contains two methyl groups attached to the cyanamide moiety.
N,N-Diethylcyanamide: Contains two ethyl groups attached to the cyanamide moiety.
Uniqueness: (2-Cyanoethyl)methylcyanamide is unique due to the presence of both cyano and methyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
54434-24-1 |
|---|---|
Formule moléculaire |
C5H7N3 |
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
2-cyanoethyl(methyl)cyanamide |
InChI |
InChI=1S/C5H7N3/c1-8(5-7)4-2-3-6/h2,4H2,1H3 |
Clé InChI |
LYEAQXRDEPJQLM-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
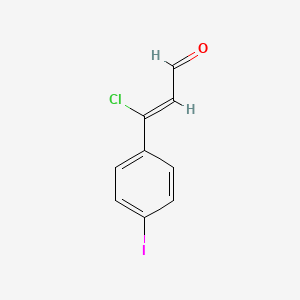
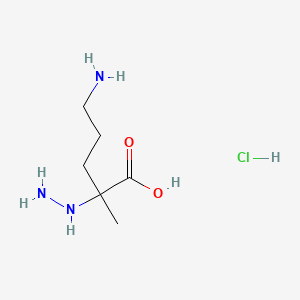
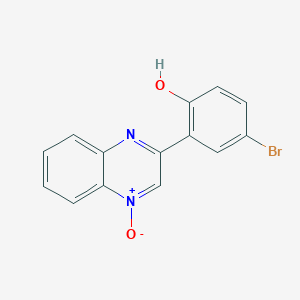

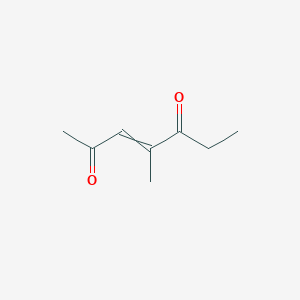
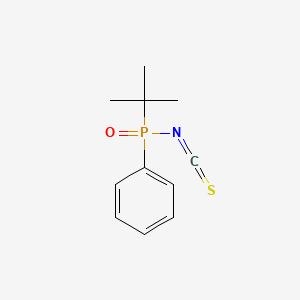
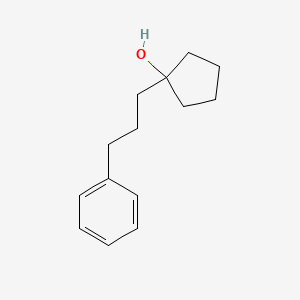
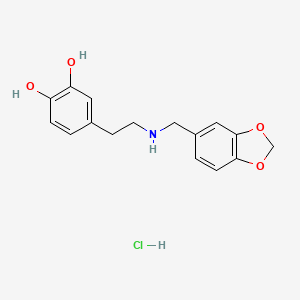
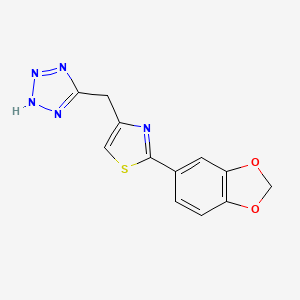
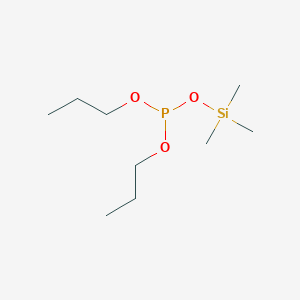
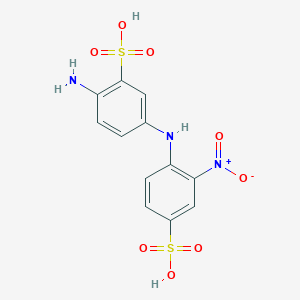
![Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate](/img/structure/B14631865.png)
![5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl-](/img/structure/B14631870.png)
